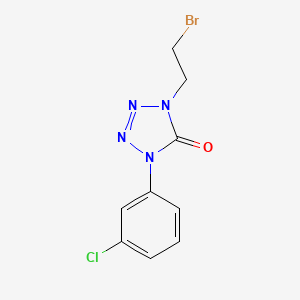

![molecular formula C16H26N4O2S B5570711 1-(2-氨基-2-氧代乙基)-N-[(2-异丙基-4-甲基-1,3-噻唑-5-基)甲基]-3-哌啶甲酰胺](/img/structure/B5570711.png)

1-(2-氨基-2-氧代乙基)-N-[(2-异丙基-4-甲基-1,3-噻唑-5-基)甲基]-3-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of compounds similar to "1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide" often involves complex processes. For example, the synthesis of related piperidine-based compounds often includes multi-step procedures such as ring formation, alkylation, and amidation. A practical example is the synthesis of N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, which involved alkylation of 4-aminopyridine, followed by reduction and amidation (Ito et al., 2002).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of a piperidine ring, often substituted with various functional groups. This structure contributes to the compound's biological activity. For instance, the structural analysis of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives revealed the importance of the isothiazolopyridine moiety in their activity (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various biological targets. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide showed specific interactions with cannabinoid receptors, demonstrating the compound's potential for targeted biological activity (Shim et al., 2002).

科学研究应用

含有茶碱和胸腺嘧啶的多酰胺合成

该研究讨论了茶碱和胸腺嘧啶与二甲基亚甲基琥珀酸酯的加成反应,然后水解,从而合成多酰胺。所得的多酰胺为白色粉末,分子量范围为2000-6000,且根据所用的二胺和溶剂表现出不同的溶解度 (Hattori & Kinoshita, 1979)。

含有尿嘧啶和腺嘌呤的多酰胺合成

本研究涉及合成含有尿嘧啶和腺嘌呤的多酰胺。该过程包括尿嘧啶和腺嘌呤与二甲基亚甲基琥珀酸酯的加成反应,然后水解。由此过程衍生的多酰胺的分子量约为1000-5000,并且在水中表现出溶解性 (Hattori & Kinoshita, 1979)。

1-哌啶甲酰胺对CGRP和胰淀粉样多肽受体的亲和力决定因素

本文讨论了1-哌啶甲酰胺(BIBN4096BS),这是一种用于缓解偏头痛症状的CGRP受体拮抗剂。它解释了不同受体的作用以及特定氨基酸在与BIBN4096BS相互作用中的重要性。本研究提供了BIBN4096BS选择性和功效的分子决定因素的见解 (Hay et al., 2006)。

属性

IUPAC Name |

1-(2-amino-2-oxoethyl)-N-[(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2S/c1-10(2)16-19-11(3)13(23-16)7-18-15(22)12-5-4-6-20(8-12)9-14(17)21/h10,12H,4-9H2,1-3H3,(H2,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDZACJCVDSNOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(C)C)CNC(=O)C2CCCN(C2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5570641.png)

![N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5570649.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)

![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)